molecular formula C15H13F3N2O3 B11602668 4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one

4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one

Cat. No.: B11602668
M. Wt: 326.27 g/mol
InChI Key: BBWBZYBFVRVVSR-HWKANZROSA-N
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Description

6-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and trifluoromethylated reagents.

    Condensation Reaction: The initial step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and an appropriate amine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the dihydropyrimidinone core.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

6-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of 6-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxybenzaldehyde
  • 3,4-Dimethoxyphenethyl alcohol

Uniqueness

Compared to similar compounds, 6-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE is unique due to the presence of the trifluoromethyl group and the dihydropyrimidinone core

Properties

Molecular Formula

C15H13F3N2O3

Molecular Weight

326.27 g/mol

IUPAC Name

4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C15H13F3N2O3/c1-22-11-6-4-9(7-12(11)23-2)3-5-10-8-13(15(16,17)18)20-14(21)19-10/h3-8H,1-2H3,(H,19,20,21)/b5-3+

InChI Key

BBWBZYBFVRVVSR-HWKANZROSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=O)NC(=C2)C(F)(F)F)OC

Origin of Product

United States

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